[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylate
Descripción
Propiedades
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S/c23-15-22(10-4-1-5-11-22)24-19(27)14-31-21(28)16-8-12-26(13-9-16)20-17-6-2-3-7-18(17)32(29,30)25-20/h2-3,6-7,16H,1,4-5,8-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXTUAGRFYSACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylate is a complex organic molecule with potential pharmacological applications due to its unique structural features. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzothiazole moiety and a carboxylate group, alongside a cyanocyclohexyl amine. The molecular formula is with a molecular weight of approximately 358.38 g/mol. The presence of these functional groups suggests various mechanisms of action and potential therapeutic uses.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects in various conditions.
Antimicrobial Activity
Research has indicated that compounds similar to this one exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been studied for their efficacy against various bacterial strains and fungi. The structure of the compound suggests it may possess similar properties.
Cytotoxicity Studies
A study assessing the cytotoxic effects of related compounds on cancer cell lines demonstrated that certain benzothiazole derivatives can induce apoptosis in malignant cells. This raises the possibility that the compound may also exhibit cytotoxic effects against specific cancer types.
Toxicity Assessment
Toxicity evaluations are crucial for understanding the safety profile of new compounds. Preliminary assessments suggest that derivatives within this chemical class may have low acute toxicity, but further studies are necessary to establish comprehensive safety data.
Synthesis and Testing
A series of experiments were conducted to synthesize related compounds and evaluate their biological activities. For example, a study published in the International Journal of Molecular Sciences highlighted the synthesis of various benzothiazole-based compounds and their testing against fungal pathogens, showing promising results in terms of antifungal activity (EC50 values ranging from 14.44 μg/mL) .
Comparative Analysis
A comparative analysis was performed on several benzothiazole derivatives to assess their biological activities. The results indicated that modifications in the chemical structure significantly influenced their efficacy against target organisms, suggesting that the specific arrangement of functional groups in our compound could enhance its biological activity .
Data Tables
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The comparison of compound similarity relies on structural and functional group analysis, as well as computational methods for virtual screening . Below is a comparative analysis with analogs sharing key structural motifs:
Table 1: Key Structural Features of Comparable Compounds
Key Findings:
Benzothiazole Sulfone vs. Fluoroquinolone: The target compound’s benzothiazole sulfone may offer greater selectivity for kinases compared to fluoroquinolones, which primarily target bacterial DNA gyrase. Example: Fluoroquinolones exhibit IC₅₀ values in the nM range for bacterial targets but show minimal kinase inhibition .
Piperidine Carboxylate vs. Tetrahydropyridine Oxime :
- The piperidine carboxylate in the target compound likely improves blood-brain barrier penetration compared to the tetrahydropyridine oxime, which may act as a prodrug requiring enzymatic activation .
- Piperidine derivatives (e.g., donepezil) are established in CNS drug design, whereas oximes are often used for acetylcholinesterase reactivation .
Cyanocyclohexyl Group vs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylate?
- Methodology :
- Step 1 : Utilize a multi-step synthesis approach, starting with functionalization of the piperidine-4-carboxylate core. Piperidine derivatives are often synthesized via nucleophilic substitution or coupling reactions, as seen in analogous compounds like methyl 1-(2-amino-2-oxoethyl)-4-piperidinecarboxylate .
- Step 2 : Introduce the 1,1-dioxo-1,2-benzothiazol-3-yl moiety through sulfonation or oxidative coupling, leveraging protocols for benzothiazole derivatives .
- Step 3 : Optimize cyanocyclohexyl group incorporation via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?
- Methodology :
- NMR : Analyze - and -NMR spectra to verify piperidine ring protons (δ 1.5–3.5 ppm) and benzothiazole sulfone peaks (δ 7.0–8.5 ppm). Compare with spectral data of structurally similar compounds, such as methyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate .
- IR : Confirm the presence of carbonyl (C=O, ~1650–1750 cm) and sulfone (S=O, ~1150–1350 cm) functional groups .
- MS : Use high-resolution mass spectrometry (HRMS) to validate the molecular ion peak (e.g., calculated m/z for CHNOS: 469.16) .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield and purity using Design of Experiments (DOE)?
- Methodology :
- Step 1 : Apply a fractional factorial design to screen critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, DOE has been used in optimizing piperidine-carboxylate syntheses by varying reaction time and solvent systems (e.g., DMF vs. THF) .
- Step 2 : Use response surface methodology (RSM) to identify optimal conditions. A case study on TiO-mediated reactions demonstrated a 30% yield increase via RSM .
- Step 3 : Validate robustness using central composite design (CCD), as applied in benzothiazole derivative syntheses .
Q. What computational strategies (e.g., molecular docking, DFT) can predict the compound’s biological targets or mechanism of action?
- Methodology :
- Step 1 : Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes, referencing similar benzothiazole-piperidine hybrids .
- Step 2 : Conduct density functional theory (DFT) calculations to evaluate electronic properties (HOMO-LUMO gaps) and reactive sites. For example, DFT studies on spiro[cyclopentane-isoquinoline] derivatives revealed charge transfer interactions critical for bioactivity .
- Step 3 : Cross-validate predictions with experimental IC or MIC assays .
Q. How can contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?
- Methodology :
- Step 1 : Employ comparative dose-response analysis to distinguish selective activity from non-specific cytotoxicity. For instance, antimicrobial dihydropyridines showed selectivity at lower concentrations (IC < 10 µM) but cytotoxicity at higher doses (>50 µM) .
- Step 2 : Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference activity profiles with structural analogs, such as triazole-quinazolinones or benzazepine derivatives .
- Step 3 : Apply principal component analysis (PCA) to identify assay-specific variables (e.g., bacterial strain variability, solvent effects) contributing to discrepancies .
Methodological Considerations Table
| Research Objective | Key Techniques | References |
|---|---|---|
| Synthesis Optimization | DOE, RSM, CCD | |
| Structural Validation | NMR, IR, HRMS | |
| Computational Prediction | Docking, DFT | |
| Data Contradiction Analysis | PCA, BioAssay |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
